2-Phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thione

Catalog No.
S13601984
CAS No.
113362-21-3
M.F
C14H10N2S2
M. Wt
270.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thione

CAS Number

113362-21-3

Product Name

2-Phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thione

IUPAC Name

2-phenyl-6-thiophen-2-ylpyridazine-3-thione

Molecular Formula

C14H10N2S2

Molecular Weight

270.4 g/mol

InChI

InChI=1S/C14H10N2S2/c17-14-9-8-12(13-7-4-10-18-13)15-16(14)11-5-2-1-3-6-11/h1-10H

InChI Key

XFGHDIPPTRZIHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=S)C=CC(=N2)C3=CC=CS3

2-Phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thione is a heterocyclic compound characterized by the presence of a pyridazine ring and a thiophene moiety. This compound features a phenyl group at the 2-position and a thione functional group at the 3-position of the pyridazine ring. The structural formula can be represented as C10_{10}H8_{8}N2_2S2_2, indicating its composition of carbon, hydrogen, nitrogen, and sulfur atoms. The thione group (R-S=O) is significant in influencing the compound's chemical reactivity and biological activity.

, including:

  • Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
  • Reduction: Reduction can convert the thione to a thiol.
  • Substitution: It can participate in nucleophilic substitution reactions, particularly at positions substituted with halogens.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like organoboronic acids for substitution reactions. Typical solvents used include dichloromethane or tetrahydrofuran, while palladium is often employed as a catalyst in cross-coupling reactions.

Research indicates that 2-Phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thione exhibits potential biological activities, particularly as an antiproliferative agent in cancer therapy. Preliminary studies suggest its effectiveness against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells. The compound's unique structure allows it to interact with biological targets, potentially leading to cell death through various mechanisms .

The synthesis of 2-Phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thione typically involves the reaction of thienylpyridazinone with phosphorus oxybromide. This reaction yields intermediates that can be further functionalized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Alternative methods may include cyclocondensation reactions under high-pressure conditions, which have been shown to yield similar compounds efficiently .

General Synthesis Steps:

  • Formation of Thienylpyridazinone: Start with appropriate hydrazine derivatives and carbonyl compounds.
  • Bromination: Use phosphorus oxybromide to brominate the pyridazine ring.
  • Cross-Coupling: Employ palladium catalysts for subsequent cross-coupling with aryl or heteroaryl groups.

The applications of 2-Phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thione are diverse:

  • Medicinal Chemistry: Investigated for its potential as an anticancer agent.
  • Material Science: Used in developing materials with specific electronic properties, such as second harmonic generation chromophores.
  • Synthetic Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.

Studies have suggested that 2-Phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thione interacts effectively with various biological molecules, potentially leading to significant pharmacological effects. Interaction studies often focus on its binding affinity to specific proteins or enzymes involved in cancer pathways. These interactions may elucidate its mechanism of action and guide further drug development efforts.

Several compounds share structural similarities with 2-Phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thione:

Compound NameStructural FeaturesUnique Aspects
3-Methyl-6-(thiophen-2-yl)pyridazineMethyl group at the 3-positionLacks thione functionality
6-(Thiophen-2-yl)pyridazin-3(2H)-oneCarbonyl group instead of thioneDifferent electronic properties due to carbonyl presence
4-(Thiophen-2-yl)pyridazineThiophene at the 4-positionDistinct positioning of thiophene alters reactivity

Uniqueness

The uniqueness of 2-Phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thione lies in its thione group, which imparts distinctive chemical and electronic properties compared to its analogs. This characteristic enhances its potential applications in medicinal chemistry and materials science, making it a valuable compound for ongoing research efforts .

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Exact Mass

270.02854067 g/mol

Monoisotopic Mass

270.02854067 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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